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Introduction
The legacy of German chemist Rudolf Criegee is prominently etched in the field of organic

chemistry through his groundbreaking work on oxidation reactions. His name is associated with

two distinct yet significant transformations: the oxidative cleavage of vicinal diols by lead
tetraacetate, now known as the Criegee oxidation, and the elucidation of the mechanism of

ozonolysis, which introduced the pivotal Criegee intermediate. This guide provides a

comprehensive technical overview of both discoveries, tailored for researchers, scientists, and

professionals in drug development. It delves into their historical context, reaction mechanisms,

experimental protocols, and applications, with a special focus on the modern understanding

and significance of the Criegee intermediate in atmospheric chemistry.

Part 1: The Criegee Oxidation of Vicinal Diols
Discovery and History
In 1931, Rudolf Criegee reported the oxidative cleavage of the carbon-carbon bond in vicinal

diols (1,2-glycols) using lead tetraacetate (Pb(OAc)₄).[1] This reaction, analogous to the

Malaprade reaction that uses periodate, provided a valuable method for cleaving glycols under

milder, non-aqueous conditions to yield aldehydes and ketones.[1] Criegee's initial work

highlighted the necessity of anhydrous solvents to prevent the hydrolysis of the lead
tetraacetate reagent.[1] However, later studies demonstrated that the reaction could be
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performed in the presence of water if the rate of oxidation significantly exceeds the rate of

hydrolysis.[1]

Reaction Mechanism
The reaction is believed to proceed through a cyclic intermediate. The lead tetraacetate reacts

with the diol to form a cyclic lead(IV) diester. This intermediate then undergoes a concerted,

two-electron rearrangement. The C-C bond is cleaved, and the lead(IV) is reduced to lead(II)

diacetate, yielding two carbonyl compounds (ketones or aldehydes).[2][3]

The rate of the Criegee oxidation is highly dependent on the stereochemistry of the diol. Diols

where the hydroxyl groups are in a cis or syn-periplanar conformation react much faster

because they can readily form the required five-membered cyclic intermediate. Trans-diols,

particularly on rigid ring systems where the hydroxyls cannot easily adopt a syn conformation,

react much more slowly.[1][3]
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Caption: Logical flow of the Criegee oxidation of vicinal diols.

Experimental Protocols
A general laboratory procedure for the Criegee oxidation of a 1,2-diol is as follows:
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Materials:

1,2-diol (1.0 eq)

Lead tetraacetate (Pb(OAc)₄) (1.5 eq)

Anhydrous dichloromethane (DCM)

Ethylene glycol (for quenching)

Procedure:[2]

A suspension of lead tetraacetate (1.5 equivalents) is prepared in anhydrous

dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

A solution of the 1,2-diol (1.0 equivalent) in anhydrous dichloromethane is added to the

stirred suspension.

The reaction mixture is stirred at room temperature. Reaction progress can be monitored by

thin-layer chromatography (TLC). A typical reaction time is around 20-30 minutes.[2]

Once the starting material is consumed, the reaction is quenched by adding a small amount

of ethylene glycol to consume any excess lead tetraacetate.

The solvent (dichloromethane) is removed under reduced pressure (rotary evaporation).

The resulting crude product, containing the desired carbonyl compounds and lead(II)

acetate, can often be used in the next synthetic step without further purification. If purification

is necessary, standard techniques like column chromatography can be employed after

filtering off the lead salts.

Substrate Scope
Beyond simple 1,2-diols, the Criegee oxidation has been successfully applied to other

substrates, including:

β-amino alcohols: These are cleaved to form a carbonyl compound and an imine, which can

then be hydrolyzed.[1]
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α-hydroxy carbonyls and α-keto acids: These substrates also undergo cleavage.[1]

Carbohydrates: The reaction is widely used in carbohydrate chemistry to cleave glycol units,

aiding in structure elucidation.[1]

Part 2: The Criegee Intermediate in Ozonolysis
Discovery and History
The second, and perhaps more impactful, contribution of Rudolf Criegee was his proposed

mechanism for the ozonolysis of alkenes, first postulated in the 1950s.[4][5] Ozonolysis, the

cleavage of a carbon-carbon double or triple bond by ozone, was a known reaction, but its

mechanism was a subject of debate. Criegee proposed the formation of a highly reactive,

transient species he termed a "zwitterion," now universally known as the Criegee intermediate

(CI) or carbonyl oxide.[6]

For decades, the existence of these intermediates was supported only by indirect evidence, as

their high reactivity and short lifespan made direct observation exceptionally difficult.[6] It was

not until 2012 that researchers at Sandia National Laboratories, using advanced

photoionization mass spectrometry, reported the first direct detection and kinetic

measurements of a Criegee intermediate (CH₂OO).[7][8] This breakthrough has catalyzed a

resurgence in the study of Criegee intermediates, particularly concerning their critical role in

atmospheric chemistry.[9]

The Criegee Mechanism of Ozonolysis
The currently accepted mechanism for alkene ozonolysis, based on Criegee's proposal,

involves three key steps:

1,3-Dipolar Cycloaddition: Ozone adds across the alkene's double bond in a concerted

cycloaddition reaction to form an unstable primary ozonide, also known as a molozonide (a

1,2,3-trioxolane).[4]

Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and cleaves to form a

carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, the Criegee intermediate.

[4][6]
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1,3-Dipolar Cycloaddition (Recombination): The Criegee intermediate and the carbonyl

compound then recombine in a different orientation to form a more stable secondary ozonide

(a 1,2,4-trioxolane).[4] This secondary ozonide can be isolated or, more commonly, worked

up under reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide)

conditions to yield the final products.[10]
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Caption: The Criegee mechanism for the ozonolysis of alkenes.

Atmospheric Significance and Reactivity
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The formation of Criegee intermediates in the atmosphere occurs through the ozonolysis of

biogenic and anthropogenic alkenes.[7] Once formed, these highly reactive species can

undergo unimolecular decay or bimolecular reactions with other atmospheric trace gases, such

as sulfur dioxide (SO₂), nitrogen dioxide (NO₂), and water vapor.[7][11] These reactions are

crucial as they can form important secondary pollutants and influence the formation of

atmospheric aerosols, which have significant impacts on air quality and climate.[5][7]

Reaction with SO₂: This reaction is particularly important as it is extremely fast and produces

sulfur trioxide (SO₃), which is rapidly hydrated to form sulfuric acid (H₂SO₄). This pathway is

a major non-photochemical source of atmospheric sulfuric acid, a key component in the

nucleation of new aerosol particles.[11]

Reaction with NO₂: Criegee intermediates react with NO₂ to form various nitrogen-containing

products, influencing the atmospheric nitrogen budget.[12]

Reaction with Water: The reaction with water vapor, and particularly the water dimer

((H₂O)₂), was once thought to be the dominant sink for CIs. While still a significant pathway,

its rate is slower than previously assumed, allowing for competitive reactions with SO₂ and

NO₂.[11]

Unimolecular Decay: CIs are formed with significant internal energy and can undergo prompt

unimolecular decay, often producing hydroxyl radicals (•OH), the most important oxidant in

the troposphere.[7][13]
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Caption: Key atmospheric reaction pathways for Criegee intermediates.
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Quantitative Data: Reaction Kinetics
The direct detection of Criegee intermediates has enabled precise measurements of their

reaction rate coefficients. The data below summarizes key kinetic findings for the simplest

Criegee intermediate, formaldehyde oxide (CH₂OO), and acetaldehyde oxide (CH₃CHOO).

Criegee
Intermediate

Reactant

Rate
Coefficient (k)
at 298 K (cm³
molecule⁻¹
s⁻¹)

Temperature
Dependence

Reference(s)

CH₂OO SO₂
(3.56 ± 0.11) ×

10⁻¹¹
Weak negative [14]

CH₂OO NO₂
(1.24 ± 0.16) ×

10⁻¹²

Negative: T⁻⁽²·⁹ ±

⁰·²⁾
[12][14][15]

CH₂OO H₂O (monomer)
(9.8 ± 5.9) ×

10⁻¹⁶
- [14]

CH₂OO H₂O (dimer)
(9.52 ± 2.49) ×

10⁻¹²
- [14]

syn-CH₃CHOO SO₂
(4.80 ± 0.46) ×

10⁻¹¹
- [14]

anti-CH₃CHOO SO₂
(1.18 ± 0.21) ×

10⁻¹⁰

No significant

dependence
[14]

Experimental Protocols for Kinetic Studies
Modern kinetic studies of Criegee intermediates typically employ a "pump-probe" technique,

such as laser flash photolysis coupled with a sensitive, time-resolved detection method.

General Workflow:

Generation (Pump): A pulse of UV light from a laser (e.g., an excimer laser) photolyzes a

precursor molecule to generate a specific radical. This radical then reacts with molecular

oxygen to form the desired Criegee intermediate. A common method is the photolysis of a
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diiodoalkane (e.g., CH₂I₂) to produce an iodoalkyl radical (•CH₂I), which reacts with O₂ to

yield the CI (CH₂OO) and an iodine atom.[9][12]

Reaction: The newly formed CIs are present in a flow tube containing a known concentration

of the reactant gas (e.g., SO₂, NO₂) and a buffer gas (e.g., N₂, He) at a specific temperature

and pressure.

Detection (Probe): The concentration of the Criegee intermediate is monitored over time

(typically on a microsecond to millisecond timescale) using a sensitive detection technique.

Methods include:

Photoionization Mass Spectrometry (PIMS): A tunable vacuum ultraviolet (VUV) light

source, often from a synchrotron, ionizes the molecules, which are then detected by a

mass spectrometer. This allows for isomer-specific detection.[8]

Broadband UV Absorption Spectroscopy: The transient absorption of the Criegee

intermediate is measured over a range of UV wavelengths.[14]

Data Analysis: The decay rate of the CI signal is measured as a function of the reactant

concentration. A plot of the pseudo-first-order decay rate versus reactant concentration

yields a straight line whose slope is the second-order rate coefficient for the reaction.

Example Experimental Conditions (CH₂OO + NO₂ Reaction):[15]

CI Precursor: Diiodomethane (CH₂I₂)

Photolysis Laser: 248 nm (KrF excimer laser)

Reactant Gases: CH₂I₂, O₂, NO₂, N₂ (buffer gas)

Temperature Range: 242 - 353 K

Pressure Range: 25 - 300 Torr

Detection Method: Time-resolved broadband UV absorption spectroscopy
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Caption: Workflow for a typical Criegee intermediate kinetic experiment.

Conclusion
The work of Rudolf Criegee has left an indelible mark on organic chemistry, providing both a

classic synthetic tool and a deep mechanistic insight that remains profoundly relevant today.

The Criegee oxidation of diols continues to be a useful transformation in organic synthesis.

Simultaneously, the Criegee intermediate, once a theoretical postulate, is now recognized as a

central player in atmospheric oxidation processes. The ongoing exploration of its complex

chemistry, made possible by modern experimental and theoretical techniques, underscores the

enduring significance of Criegee's foundational discoveries and their continuing impact on

fields from synthetic chemistry to climate science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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